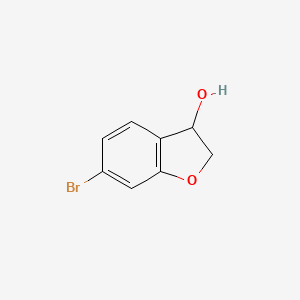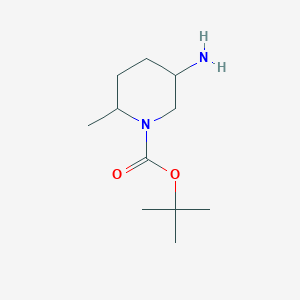
1,3-Dithiole-2-thione, 4,5-bis(hexylthio)-
Overview
Description
1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is a compound that belongs to the class of 1,3-dithiole-2-thiones. These compounds are known for their unique chemical and physical properties, making them valuable in various scientific and industrial applications. The presence of hexylthio groups at the 4 and 5 positions of the dithiole ring enhances its solubility and reactivity, making it a versatile compound for research and development.
Biochemical Analysis
Biochemical Properties
1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with metal ions, forming coordination complexes that can influence enzymatic activity. For example, it can bind to metal centers in metalloproteins, potentially altering their catalytic properties. Additionally, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can interact with thiol-containing proteins, leading to the formation of disulfide bonds that can modulate protein function and stability .
Cellular Effects
The effects of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- on various types of cells and cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can affect cellular redox status by interacting with antioxidant enzymes, thereby influencing oxidative stress responses .
Molecular Mechanism
At the molecular level, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- exerts its effects through various mechanisms. One key mechanism involves its ability to form coordination complexes with metal ions, which can lead to enzyme inhibition or activation. For example, binding to the active site of metalloenzymes can inhibit their catalytic activity. Additionally, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can undergo redox reactions, leading to the generation of reactive sulfur species that can modify cysteine residues in proteins, thereby altering their function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to strong oxidizing agents or extreme pH conditions. Long-term studies have shown that 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- can have sustained effects on cellular function, particularly in terms of modulating redox balance and gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as enhancing antioxidant defenses and modulating enzyme activity. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact shifts from protective to harmful at specific dosage levels .
Metabolic Pathways
1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is involved in several metabolic pathways, primarily those related to sulfur metabolism. It can interact with enzymes such as thioltransferases and sulfotransferases, influencing the flux of sulfur-containing metabolites. Additionally, this compound can affect the levels of key metabolites involved in redox balance and cellular signaling .
Transport and Distribution
Within cells and tissues, 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via specific transporters that recognize its sulfur-containing structure. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function. Additionally, post-translational modifications, such as phosphorylation or acetylation, can modulate its activity and localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dithiole-2-thione, 4,5-bis(hexylthio)- typically involves the alkylation of 1,3-dithiole-2-thione with hexylthiol in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-dithiole-2-thione, 4,5-bis(hexylthio)- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The hexylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1,3-dithiole-2-thione, 4,5-bis(hexylthio)- involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes and proteins through its thiol and thione groups. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(benzylthio)-1,3-dithiole-2-thione: Similar structure but with benzylthio groups instead of hexylthio groups.
1,3-Dithiole-2-thione, 4,5-bis(methylthio)-: Contains methylthio groups, offering different solubility and reactivity.
1,3-Dithiole-2-thione, 4,5-bis(ethylthio)-: Ethylthio groups provide distinct chemical properties compared to hexylthio groups.
Uniqueness
1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- is unique due to its hexylthio groups, which enhance its solubility in organic solvents and its reactivity in various chemical reactions. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4,5-bis(hexylsulfanyl)-1,3-dithiole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26S5/c1-3-5-7-9-11-17-13-14(20-15(16)19-13)18-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJJMSTTXDSWNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=C(SC(=S)S1)SCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26S5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40461454 | |
| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149468-17-7 | |
| Record name | 1,3-Dithiole-2-thione, 4,5-bis(hexylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40461454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


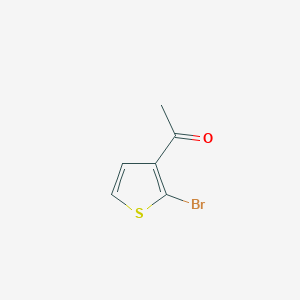
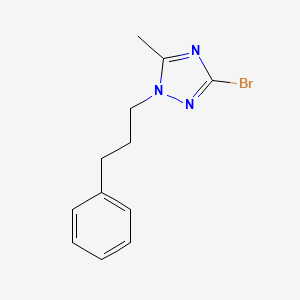
![2-Cbz-6,9-dioxooctahydropyrazino[1,2-A]pyrazine](/img/structure/B3032283.png)

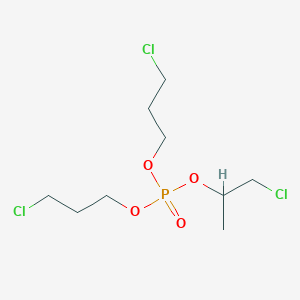
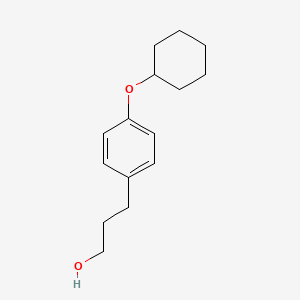
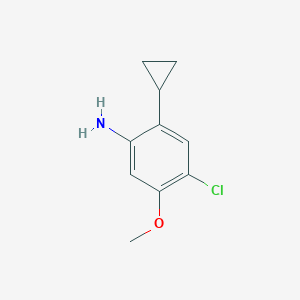
![4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032294.png)
![4-[2-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid](/img/structure/B3032295.png)
![2-5H,6H,7H,8H,9H-[1,2,4]Triazolo[4,3-a][1,3]diazepin-3-ylpyridine](/img/structure/B3032297.png)
![4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032298.png)
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3032299.png)
